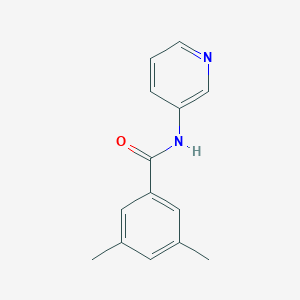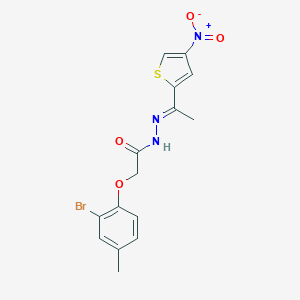
3,5-Dimethyl-N-pyridin-3-yl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-N-pyridin-3-yl-benzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been shown to have various biochemical and physiological effects.
作用機序
3,5-Dimethyl-N-pyridin-3-yl-benzamide acts as a partial agonist of nAChRs, specifically the α7 subtype, which is highly expressed in the brain. Activation of α7 nAChRs has been shown to improve cognitive function, reduce inflammation, and alleviate pain. 3,5-Dimethyl-N-pyridin-3-yl-benzamide also has a high affinity for the α4β2 nAChR subtype, which is involved in nicotine addiction.
Biochemical and Physiological Effects
3,5-Dimethyl-N-pyridin-3-yl-benzamide has been shown to have various biochemical and physiological effects. It can improve cognitive function by enhancing synaptic plasticity and increasing the release of neurotransmitters such as dopamine and acetylcholine. 3,5-Dimethyl-N-pyridin-3-yl-benzamide can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, 3,5-Dimethyl-N-pyridin-3-yl-benzamide can alleviate pain by activating nAChRs in the spinal cord and reducing the transmission of pain signals.
実験室実験の利点と制限
3,5-Dimethyl-N-pyridin-3-yl-benzamide has several advantages for lab experiments, including its high selectivity for nAChRs and its ability to cross the blood-brain barrier. However, 3,5-Dimethyl-N-pyridin-3-yl-benzamide has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dose selection and administration are necessary to avoid toxicity and ensure accurate results in lab experiments.
将来の方向性
Several future directions for research on 3,5-Dimethyl-N-pyridin-3-yl-benzamide include investigating its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dose and administration route for 3,5-Dimethyl-N-pyridin-3-yl-benzamide in various therapeutic applications. Finally, the development of more efficient synthesis methods for 3,5-Dimethyl-N-pyridin-3-yl-benzamide could facilitate its widespread use in research and potential clinical applications.
Conclusion
In conclusion, 3,5-Dimethyl-N-pyridin-3-yl-benzamide is a compound that has shown promise for its potential therapeutic applications in various diseases. Its mechanism of action involves activation of nAChRs, which are involved in cognitive function, inflammation, and pain management. 3,5-Dimethyl-N-pyridin-3-yl-benzamide has several advantages for lab experiments, but also has some limitations that must be carefully considered. Future research on 3,5-Dimethyl-N-pyridin-3-yl-benzamide could lead to the development of new treatments for several diseases and improve our understanding of the role of nAChRs in health and disease.
合成法
3,5-Dimethyl-N-pyridin-3-yl-benzamide can be synthesized through a multistep process involving the reaction of 3,5-dimethylpyridine with benzoyl chloride, followed by reduction and acetylation. The final product is obtained through purification and crystallization techniques. The synthesis of 3,5-Dimethyl-N-pyridin-3-yl-benzamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
3,5-Dimethyl-N-pyridin-3-yl-benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and pain management. It has been shown to improve cognitive function, reduce inflammation, and alleviate pain in animal models. 3,5-Dimethyl-N-pyridin-3-yl-benzamide has also been investigated for its potential use in smoking cessation therapy, as it can activate nAChRs in the brain, which are involved in nicotine addiction.
特性
製品名 |
3,5-Dimethyl-N-pyridin-3-yl-benzamide |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
3,5-dimethyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-6-11(2)8-12(7-10)14(17)16-13-4-3-5-15-9-13/h3-9H,1-2H3,(H,16,17) |
InChIキー |
VVRRCIVKIJIALN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C |
溶解性 |
33.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B269713.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate](/img/structure/B269715.png)
![2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B269717.png)
![Methyl 2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269718.png)
![4-chloro-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B269719.png)
![1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B269720.png)
![12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one](/img/structure/B269722.png)

![4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B269726.png)
![Ethyl 3-({[4-bromo(phenylsulfonyl)anilino]acetyl}hydrazono)butanoate](/img/structure/B269727.png)
![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-[2-(4-morpholinyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B269728.png)
![Ethyl 6-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269729.png)
![8-amino-2,2-dimethyl-5-(2-methylphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4',5']thieno[3',2':5,6]pyrimido[1,2-a]quinoline-6-carbonitrile](/img/structure/B269730.png)
![2'-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid](/img/structure/B269731.png)